tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate
CAS No.:
Cat. No.: VC18070293
Molecular Formula: C10H18BrNO3
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18BrNO3 |
|---|---|
| Molecular Weight | 280.16 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |
| Standard InChI Key | IKDRGCZVWLDJGF-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](CC(=O)CBr)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CC(=O)CBr)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is a carbamate compound that features a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is significant in organic synthesis and has applications in medicinal chemistry and materials science. Its unique structure, including the presence of a bromine atom and a tert-butyl group, contributes to its reactivity and stability, making it an interesting subject for study in various scientific fields.
Chemical Reactivity
The compound exhibits typical reactivity associated with carbamates, including hydrolysis under acidic or basic conditions. The bromine atom enhances binding affinity through halogen bonding, while the tert-butyl group provides steric hindrance that influences reactivity and stability.
Synthesis Methods
The synthesis of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. A common synthetic route employs palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate reacts with an aryl bromide in the presence of a base such as cesium carbonate, often in solvents like 1,4-dioxane. Alternatively, other methods may utilize bases like sodium hydride or potassium carbonate in organic solvents such as tetrahydrofuran or dimethylformamide to facilitate the reaction with brominated ketones.
| Synthetic Method | Reagents | Solvents |
|---|---|---|
| Palladium-catalyzed cross-coupling | Tert-butyl carbamate, aryl bromide, cesium carbonate | 1,4-dioxane |
| Base-mediated reaction | Tert-butyl carbamate, brominated ketone, sodium hydride | Tetrahydrofuran |
Biological Research
This compound plays a role in enzyme inhibition studies and protein modification research. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.
Industrial Uses
It is utilized in producing complex molecules for medicinal chemistry and materials science applications. The compound serves as an intermediate for synthesizing more complex molecules.
Comparison with Similar Compounds
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| tert-Butyl carbamate | Simpler structure without bromine | Used primarily for amino group protection |
| tert-Butyl-N-methylcarbamate | Contains a methyl group instead of bromine | Different reactivity profile |
| tert-Butyl (5-bromothiophen-2-yl)carbamate | Contains thiophene moiety | Different electronic properties due to sulfur presence |
Research Findings
Interaction studies focus on how tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate interacts with biological macromolecules like proteins and enzymes. These studies can elucidate its potential as an inhibitor or modifier of enzymatic activity, providing insights into its mechanism of action and therapeutic potential.
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